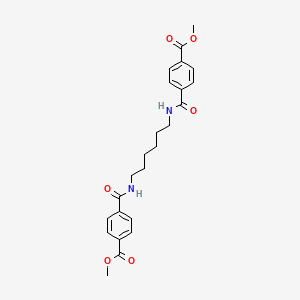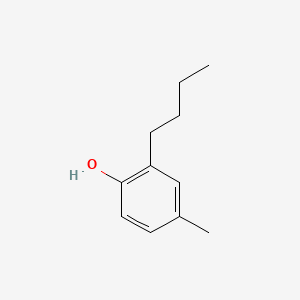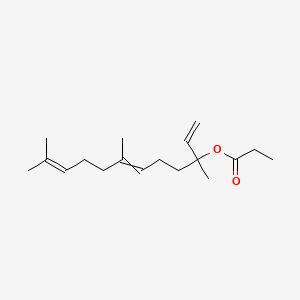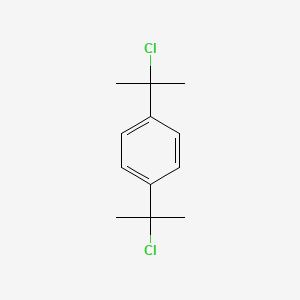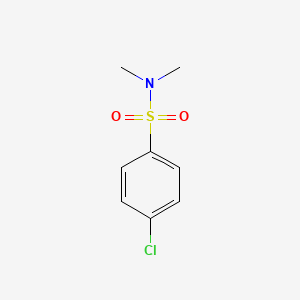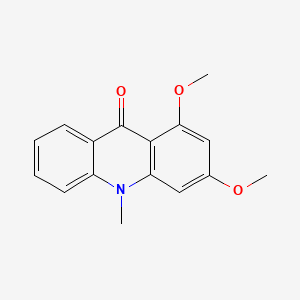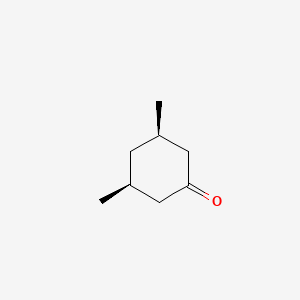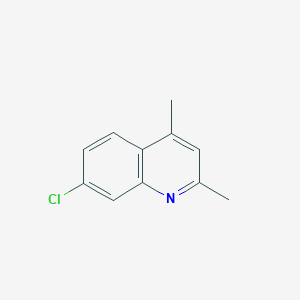
7-Chloro-2,4-dimethylquinoline
Descripción general
Descripción
7-Chloro-2,4-dimethylquinoline is a chemical compound with the empirical formula C11H10ClN . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of this compound has been described in several papers . An improved process utilizes tetrachloro-1,4 (or 1,2)-quinone as an oxidant in the Doebner-Miller synthesis of 7-chloroquinaldine . This process improves yields and eliminates the need for forming a ZnCl₂ complex to isolate the end product .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCc1cc(C)c2ccc(Cl)cc2n1 . The InChI key for this compound is ZUQZYIPMTITDFX-UHFFFAOYSA-N . Chemical Reactions Analysis
The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions . As a result, it can be replaced selectively to form derivatives at that position .Aplicaciones Científicas De Investigación
1. Synthesis and Cytotoxic Evaluation
7-Chloro-2,4-dimethylquinoline derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. Compounds with this structure have shown promise as models for antitumor drugs, particularly due to their selective cytotoxicity against tumor cells while exhibiting low unspecific cytotoxicity (Kouznetsov et al., 2016).
2. Antibacterial Quinolines Synthesis
This compound has been used in the synthesis of antibacterial quinolines. Specific derivatives have shown significant antibacterial activity, which was enhanced by microwave-assisted synthesis on alumina (Kidwai et al., 2000).
3. Antioxidative or Prooxidative Effects
Studies have explored the antioxidative and prooxidative effects of 7-Chloro-4-hydroxyquinoline derivatives on erythrocyte hemolysis. The findings indicate potential applications in modifying oxidative stress responses in biological systems (Liu et al., 2002).
4. Synthesis and Cytotoxicity of 4-Aminoquinoline Derivatives
4-Aminoquinoline derivatives synthesized from 4-chloro-7-substituted-quinolines have been evaluated for cytotoxic effects on breast tumor cell lines, suggesting potential applications in cancer treatment (Zhang et al., 2007).
5. Synthesis of 4,7-Dimethylquinoline-2-carboxaldehyde
Research on the synthesis of 4,7-Dimethylquinoline-2-carboxaldehyde and its derivatives highlights its importance in industrial and medical applications, particularly in the development of analytical reagents, pharmaceutical substances, and potential anticancer agents (Aydemir & Kaban, 2018).
6. Formation of Supramolecular Assemblies
The 7-amino-2,4-dimethylquinolinium salts form three-dimensional supramolecular networks, displaying strong luminescence sensitive to anion species. These findings are relevant to the development of luminescent materials and sensors (Su et al., 2012).
7. Synthesis of 4-Arylselanyl-7-Chloroquinolines as Acetylcholinesterase Inhibitors
4-Arylselanyl-7-chloroquinolines, synthesized through an alternative method, have been evaluated as acetylcholinesterase inhibitors, showing potential as therapeutic agents for neurodegenerative disorders like Alzheimer's disease (Duarte et al., 2017).
Mecanismo De Acción
Target of Action
Quinoline derivatives, to which this compound belongs, are known to interact with a broad spectrum of targets, including various enzymes and receptors, contributing to their diverse pharmacological activities .
Mode of Action
Quinoline derivatives generally interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . The presence of the chloro and methyl groups may influence the compound’s binding affinity and selectivity.
Biochemical Pathways
For instance, some quinoline derivatives can inhibit enzymes involved in DNA replication or protein synthesis, thereby affecting cell growth and proliferation .
Result of Action
Based on the known activities of other quinoline derivatives, potential effects could include the inhibition of cell growth and proliferation, modulation of signal transduction pathways, and induction of cell death .
Safety and Hazards
Direcciones Futuras
Quinoline motifs, such as 7-Chloro-2,4-dimethylquinoline, continue to be of interest in drug discovery programs due to their broad spectrum of bio-responses . They are still being applied to create compounds with wide-ranging pharmacological activities . Therefore, the future directions for this compound likely involve further exploration of its potential applications in medicinal and industrial chemistry.
Análisis Bioquímico
Biochemical Properties
7-Chloro-2,4-dimethylquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cytochrome P450, which is involved in drug metabolism. Additionally, this compound can bind to DNA and RNA, affecting their stability and function. These interactions are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. It also affects cellular metabolism by altering the activity of key metabolic enzymes, which can result in changes in energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly those involved in metabolic pathways. This compound can also bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is a critical factor, as it can degrade over time, leading to changes in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and alterations in gene expression. These temporal effects are essential for understanding the compound’s potential therapeutic applications and its behavior in biological systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells are critical for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biological effects .
Propiedades
IUPAC Name |
7-chloro-2,4-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-5-8(2)13-11-6-9(12)3-4-10(7)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQZYIPMTITDFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345604 | |
| Record name | 7-Chloro-2,4-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24781906 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
88499-96-1 | |
| Record name | 7-Chloro-2,4-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 88499-96-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Disodium 4,4'-bis[(2-hydroxy-1-naphthyl)azo]-5,5'-dimethyl[1,1'-biphenyl]-2,2'-disulphonate](/img/structure/B1619848.png)
